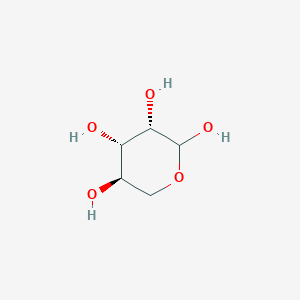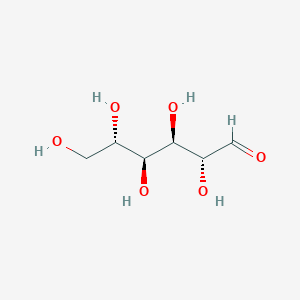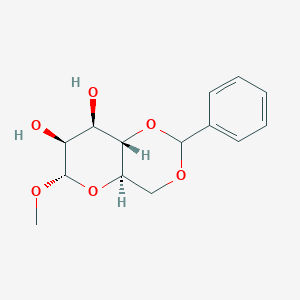
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside
Übersicht
Beschreibung
Synthesis Analysis
Selective formation of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside involves the reaction of methyl α-D-mannopyranoside with 2,6-dimethylbenzaldehyde, resulting in improved selectivity due to the cis-arrangement of hydroxyl groups at C2 and C3. This selectivity is enhanced by using 2,6-dimethylbenzaldehyde instead of benzaldehyde, allowing for the recovery and reuse of the reagent without further purification (Liotta et al., 2014).
Molecular Structure Analysis
The crystal structure of Methyl 4,6-O-Benzylidene derivatives reveals monoclinic P21 cell dimensions, confirming the molecule's configuration and illustrating the importance of intramolecular hydrogen-bonding in stabilizing the structure (Conturo & Jeffrey, 1982).
Chemical Reactions and Properties
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including the synthesis of ethers and the reaction with methyl iodide leading to derivatives like methyl α-Tyveloside. These reactions highlight the compound's utility in synthesizing structurally diverse molecules (Patroni et al., 1980).
Physical Properties Analysis
The synthesis and structural analysis of Methyl 4,6-O-Benzylidene derivatives provide insight into their physical properties, such as differences in spectroscopic properties and the stability of various diastereoisomers, which are influenced by intramolecular hydrogen-bonding and the configuration of substituents (Seymour, 1973).
Chemical Properties Analysis
The compound's chemical properties are characterized by its reactivity in synthesis reactions, such as the conversion into ethers and its role in the synthesis of complex oligosaccharides. These properties are crucial for understanding the compound's behavior in various chemical environments and for the development of new synthetic routes (Nasir-ud-din & Jeanloz, 1974).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Improvement : A study by Liotta et al. (2014) found that using 2,6-dimethylbenzaldehyde instead of benzaldehyde in the formation of 4,6-O-benzylidene from methyl α-D-mannopyranoside improves selectivity and eases recovery for reuse in chemical synthesis (Liotta et al., 2014).
Standard Compounds for Polymer Analysis : Nasir-ud-din et al. (1974) synthesized derivatives like the 6-methyl, 3,6-, and 4,6-dimethyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, which are useful for analyzing polymers containing 2-amino-2-deoxy-D-mannose (Nasir-ud-din et al., 1974).
Biological Studies Model Oligosaccharides : Winnik et al. (1982) synthesized methyl 3,6-DI-O-(-d-mannopyranosyl)--d-mannopyranoside and its corresponding mannobiosides, providing valuable model oligosaccharides for biological studies (Winnik et al., 1982).
Synthesis of Derivatives : Lee et al. (1978) demonstrated that d-xylosylation of methyl and benzyl 4,6-O-benzylidene--d -mannopyranoside can efficiently produce methyl and benzyl 2-O--d -xylopyranosyl derivatives (Lee et al., 1978).
Structural Analysis : Brown et al. (1995) studied the molecular structure of methyl 4,6-O-benzylidene-3-deoxy-3-diphenylarsino--D-altropyranoside, an air-stable compound with unique geometry in both solid and solution states (Brown et al., 1995).
Eigenschaften
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
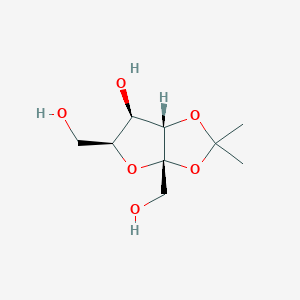



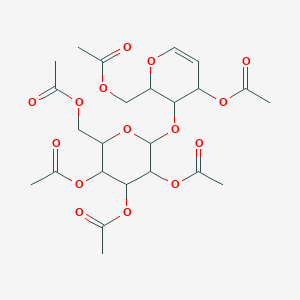
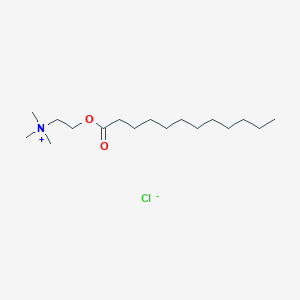
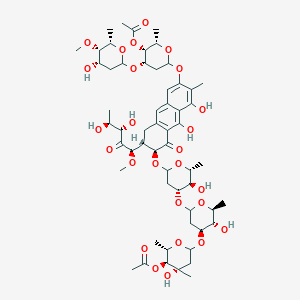
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)

